![molecular formula C21H24N2O3 B2645214 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide CAS No. 941915-56-6](/img/structure/B2645214.png)

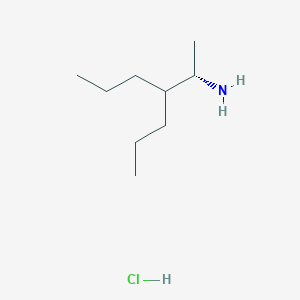

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-based compounds are important in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . They have gained attention in medicinal chemistry research due to their activities associated with chemotherapeutic behavior .

Synthesis Analysis

Furan and its derivatives can be synthesized by various methods. For instance, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Another example is the reaction of ethyl naphtho [2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol medium .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources .Chemical Reactions Analysis

Furan compounds can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of furan and its derivatives can vary widely. For instance, furfural, a derivative of furan, has a density of 0.938 g/cm3 and is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide have been extensively studied. A notable approach involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride, leading to the formation of N-(quinolin-6-yl)furan-2-carboxamide. This intermediate can undergo further chemical transformations, such as oxidation and electrophilic substitution reactions, to yield a variety of structurally complex and functionalized molecules. These synthetic routes are essential for the development of novel organic compounds with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (El’chaninov & Aleksandrov, 2017).

Application in Molecular Recognition

The compound and its derivatives have been explored for their potential in molecular recognition. Studies have shown that certain derivatives can act as chiral solvating agents for the discrimination of isomers by NMR or fluorescence spectroscopy. This application is crucial for the analysis of mixtures containing chiral compounds, offering a non-invasive method to determine the composition and purity of pharmaceuticals and other chemical products. The ability of these compounds to establish supramolecular interactions makes them valuable tools in analytical chemistry and chiral separation processes (Khanvilkar & Bedekar, 2018).

Role in Organic Synthesis

Furthermore, the compound's framework serves as a precursor for the synthesis of complex heterocyclic structures. Research in this area has led to the development of novel synthetic methodologies, such as palladium-catalyzed cyclization reactions, which are instrumental in constructing fused quinoline derivatives. These synthetic strategies are vital for the advancement of organic synthesis, providing efficient routes to bioactive molecules with potential applications in drug discovery and development (Lindahl et al., 2006).

Wirkmechanismus

While the mechanism of action for the specific compound you’re interested in isn’t available, furan-based compounds have been associated with various biological activities. For example, they have shown antimicrobial, anticancer, antitumor, anti-inflammatory, and antitubulin activities and are also used for treatment of cardiac arrhythmias .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h5,9-11,13-15H,1-4,6-8,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRQWKBREWVDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2645151.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)